4-Borono-2-chloro-5-fluorobenzoic acid

Description

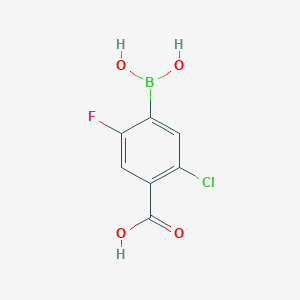

4-Borono-2-chloro-5-fluorobenzoic acid is a multifunctional benzoic acid derivative featuring a boronic acid (-B(OH)₂) group at position 4, a chlorine atom at position 2, and a fluorine atom at position 5. This compound combines the reactive boronic acid moiety with halogen substituents, making it a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing effects of the chlorine and fluorine substituents enhance the acidity of the carboxylic acid group (pKa ~2-3) and influence the boronic acid’s reactivity in coupling reactions .

Properties

IUPAC Name |

4-borono-2-chloro-5-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClFO4/c9-5-2-4(8(13)14)6(10)1-3(5)7(11)12/h1-2,13-14H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEOHVHCRUUJAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)C(=O)O)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Borono-2-chloro-5-fluorobenzoic acid typically involves the borylation of 4-Carboxy-5-chloro-2-fluorophenyl halides using boronic acid derivatives. One common method is the palladium-catalyzed borylation reaction, which employs a palladium catalyst, a base, and a boronic acid derivative under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Borono-2-chloro-5-fluorobenzoic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Phenols: Formed from oxidation reactions.

Substituted Phenylboronic Acids: Formed from substitution reactions.

Scientific Research Applications

4-Borono-2-chloro-5-fluorobenzoic acid has several scientific research applications:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Investigated for its potential use in drug discovery and development.

Material Science: Used in the synthesis of advanced materials with specific properties.

Biological Research: Studied for its interactions with biological molecules and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Borono-2-chloro-5-fluorobenzoic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide. This complex undergoes oxidative addition, transmetalation, and reductive elimination to form the desired biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boronic acid group .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 4-borono-2-chloro-5-fluorobenzoic acid with structurally related compounds, focusing on substituent positions, functional groups, and inferred chemical behavior based on evidence.

Table 1: Structural and Functional Comparison

Key Analysis

Substituent Positioning and Electronic Effects The boronic acid group in this compound (position 4) contrasts with 5-borono-2-fluorobenzoic acid (position 5), leading to distinct electronic environments. The meta-positioned borono group in the target compound may facilitate sterically controlled cross-coupling reactions compared to para-substituted analogs . The chlorine and fluorine atoms (positions 2 and 5) create a synergistic electron-withdrawing effect, increasing the carboxylic acid’s acidity compared to analogs with electron-donating groups (e.g., methoxy in 2-fluoro-5-methoxybenzoic acid) .

Hydrogen Bonding and Crystal Packing The boronic acid group participates in hydrogen bonding, influencing crystal packing and solubility. For instance, 5-borono-2-fluorobenzoic acid may form dimeric hydrogen-bonded networks, while the additional chlorine in the target compound could introduce halogen bonding, affecting crystallinity .

Halogenated analogs like 5-bromo-2-chlorobenzoic acid lack the boronic acid moiety, limiting their direct use in Suzuki couplings but making them suitable for nucleophilic aromatic substitution .

Biological and Industrial Relevance

- Fluorinated and chlorinated benzoic acids (e.g., 2-fluoro-5-iodobenzoic acid from ) are precursors in drug synthesis. The target compound’s boronic acid group adds utility in creating biaryl structures common in pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.